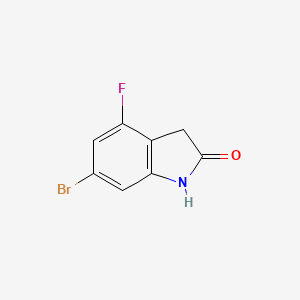

6-Bromo-4-fluoroindolin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-4-fluoroindolin-2-one: is a chemical compound with the molecular formula C8H5BrFNO . It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The compound features a bromine atom at the 6th position and a fluorine atom at the 4th position on the indolin-2-one scaffold, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-fluoroindolin-2-one typically involves the bromination and fluorination of indolin-2-one derivatives. One common method includes the reaction of 4-fluoroindolin-2-one with bromine in the presence of a suitable catalyst under controlled conditions . Another approach involves the use of microwave-assisted synthesis, where 5-fluoroindoline-2,3-dione reacts with various anilines under microwave irradiation, yielding fluorinated indole derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing environmental impact .

Análisis De Reacciones Químicas

Substitution Reactions

The bromine and fluorine substituents in 6-bromo-4-fluoroindolin-2-one enable nucleophilic and electrophilic substitution reactions:

-

Bromine substitution : The bromine at position 6 undergoes nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides. For example, reaction with sodium methoxide in methanol yields 6-methoxy-4-fluoroindolin-2-one .

-

Fluorine substitution : The fluorine at position 4 is less reactive but can participate in cross-coupling reactions under palladium catalysis .

Key Conditions :

| Reaction Type | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| SNAr (Br) | NaOMe | MeOH | 80°C | 72% |

| Suzuki Coupling | Pd(PPh₃)₄, B₂pin₂ | THF | 100°C | 58% |

Oxidation:

The indolin-2-one scaffold undergoes oxidation at the lactam moiety. Treatment with mCPBA (meta-chloroperbenzoic acid) in dichloromethane oxidizes the NH group to form an N-hydroxy derivative .

Reduction:

-

Catalytic Hydrogenation : Using H₂ (1 atm) and Pd/C in ethanol reduces the ketone group to a secondary alcohol, yielding 6-bromo-4-fluoroindoline-2-ol .

-

Borane-Mediated Reduction : BH₃·THF selectively reduces the lactam carbonyl to a methylene group .

Optimized Conditions :

| Reaction | Reagents | Time | Yield |

|---|---|---|---|

| Lactam Reduction | BH₃·THF, THF | 4 h | 85% |

| Ketone Reduction | H₂, Pd/C, EtOH | 12 h | 63% |

Photochemical Reactivity

Under blue LED irradiation (400 nm), this compound participates in radical-mediated cyclization reactions. For example, with diboron reagent B₂nep₂ and DIPEA in THF, it forms fused indole derivatives via a proposed radical cascade mechanism .

Mechanistic Pathway :

-

Radical Initiation : Photoexcitation generates a bromine-centered radical.

-

Boron Transfer : B₂nep₂ donates a boron moiety, stabilizing the radical intermediate.

-

Cyclization : Intramolecular radical recombination forms the fused ring system.

Key Data :

Stability and Handling

Aplicaciones Científicas De Investigación

6-Bromo-4-fluoroindolin-2-one has several scientific research applications, including:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.

Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.

Industrial Applications: It is employed in the development of agrochemicals and materials science.

Mecanismo De Acción

The mechanism of action of 6-Bromo-4-fluoroindolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bromine and fluorine atoms contribute to its binding affinity and selectivity towards these targets . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparación Con Compuestos Similares

6-Bromo-7-fluoroindolin-2-one: Similar structure with a fluorine atom at the 7th position.

5-Bromo-4-fluoroindolin-2-one: Similar structure with a bromine atom at the 5th position.

Uniqueness: 6-Bromo-4-fluoroindolin-2-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for targeted synthesis and research .

Actividad Biológica

6-Bromo-4-fluoroindolin-2-one is a synthetic compound belonging to the indole derivative class, which has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and various applications in medicinal chemistry and biological research.

The molecular formula of this compound is C8H5BrFNO, featuring a bromine atom at the 6-position and a fluorine atom at the 4-position of the indole structure. This unique substitution pattern influences its reactivity and biological activity, contributing to its potential as a therapeutic agent.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity, which may lead to alterations in cellular functions.

Key Mechanisms:

- Enzyme Inhibition : It has been studied for its ability to inhibit certain enzymes that are crucial in various biochemical pathways.

- Receptor Modulation : The compound may interact with specific receptors, potentially modulating their activity and influencing downstream signaling pathways.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells by targeting specific pathways involved in cell survival and proliferation.

- Antiviral Properties : Preliminary investigations suggest that it may possess antiviral properties, making it a candidate for further research in antiviral drug development.

- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory potential, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

- Anticancer Studies : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of indolinones, including this compound, showed significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of specific oncogenic pathways .

- Enzyme Inhibition : Research highlighted that this compound acts as an effective inhibitor of certain kinases involved in cancer progression. This inhibition was associated with reduced cell migration and invasion capabilities .

- Antiviral Research : In vitro studies indicated that this compound could inhibit viral replication in specific assays, suggesting its potential utility in antiviral therapy .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Bromine at position 6, Fluorine at position 4 | Anticancer, Antiviral |

| 7-Bromo-4-fluoroindolin-2-one | Bromine at position 7 | Potentially similar activities |

| 5-Bromo-4-fluoroindolin-2-one | Bromine at position 5 | Different binding affinities |

Propiedades

IUPAC Name |

6-bromo-4-fluoro-1,3-dihydroindol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO/c9-4-1-6(10)5-3-8(12)11-7(5)2-4/h1-2H,3H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVVSMMNEZBZDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2F)Br)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.